2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate
Overview
Description
2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate is a useful research compound. Its molecular formula is C24H22O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystalline Behavior and Chirooptical Properties
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate and related compounds have been extensively studied for their unique liquid crystalline behavior, which is crucial for various device applications, including displays and sensors. For instance, a study on optically active, three-ring calamitic liquid crystals reported the synthesis, characterization, and liquid crystalline behavior of certain compounds, demonstrating their potential in stabilizing liquid crystal phases with significant implications for applied sciences, especially in device applications. These phases include blue phase-I/II and chiral nematic and smectic C phases, showcasing ferroelectric switching behavior over a wide thermal range, with spontaneous polarization values exceeding 100 nC cm². The photophysical and chirooptical behaviors of these mesogens were also investigated, highlighting their applications in optical devices (Veerabhadraswamy et al., 2015).
Mesophase Formation and Stability
The formation and stability of mesophases in liquid crystals containing Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate derivatives have been a subject of research, with findings indicating that these compounds exhibit both smectic C (Sc*) and nematic (N*) phases. The thermal behavior and phase transitions are influenced by the molecular structure, such as the length of the terminal alkyl chain, indicating the importance of molecular design in the development of liquid crystalline materials for specific applications (Tsai et al., 1995).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate and its analogs is critical for expanding the application range of these compounds. Studies have explored various synthetic routes and chemical reactions to produce novel derivatives, aiming to enhance their liquid crystalline properties or to introduce new functionalities for specific scientific and technological applications. This includes the development of compounds with improved mesomorphic behavior, ferroelectric liquid crystal properties, and suitability for photopolymeric and electrochromic applications (Haramoto et al., 1988; Haramoto & Kamogawa, 1987).
Photophysical and Electrochromic Applications
The photophysical and electrochromic properties of Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate derivatives are of particular interest for applications in optical data storage and display technologies. Research has focused on the photoinduced birefringence and the cooperative motion of polar side groups in amorphous polymers, demonstrating the potential of these materials in reversible optical storage technologies. The synthesis and characterization of novel compounds, as well as their application in photopolymerization processes, have been explored, indicating the versatility and potential of these materials in advanced optical applications (Meng et al., 1996).
Properties
IUPAC Name |
methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYPBZYXNPAGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151920 | |
Record name | Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31140-37-1 | |
Record name | Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31140-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-dimethyl-p-phenylbenzyl hydrogen carbonate , ester with methyl p-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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